Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3-Methoxy-6-methylpyridazine
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3-Methoxy-6-methylpyridazine
For Immediate Distribution
[City, State] – [Date] – This in-depth technical guide serves as a definitive resource for researchers, scientists, and drug development professionals on the chemical structure elucidation of 3-methoxy-6-methylpyridazine. As a Senior Application Scientist, this document synthesizes established analytical principles with practical, field-proven insights to provide a comprehensive workflow for the unambiguous structural confirmation of this pyridazine derivative. Pyridazine-based frameworks are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds.[1][2]
Foundational Analysis: The Expected Structure
Before embarking on experimental analysis, a thorough understanding of the target molecule is paramount. 3-Methoxy-6-methylpyridazine possesses the chemical formula C₆H₈N₂O and a molecular weight of 124.14 g/mol .[3] The proposed structure, depicted below, forms the basis for our predicted spectroscopic data.
Caption: Chemical structure of 3-methoxy-6-methylpyridazine.
The Elucidation Workflow: A Synergistic Approach
The structural confirmation of 3-methoxy-6-methylpyridazine relies on a logical and interconnected workflow. Each analytical technique provides distinct yet complementary information, culminating in a comprehensive and validated structural assignment.
Caption: A workflow for the structural elucidation of 3-methoxy-6-methylpyridazine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure Determination
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
¹H NMR Spectroscopy: Probing the Proton Environment
Rationale: ¹H NMR spectroscopy provides information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (revealing adjacent protons).
Predicted Spectrum for 3-Methoxy-6-methylpyridazine:
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~2.6 ppm (singlet, 3H): This signal is attributed to the three protons of the methyl group at the C6 position. Its singlet nature indicates no adjacent protons. A similar methyl group in 3-methylpyridazine appears at approximately 2.7 ppm.[4]
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~4.0 ppm (singlet, 3H): This signal corresponds to the three protons of the methoxy group at the C3 position. The singlet multiplicity is expected as there are no neighboring protons.
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~7.0-7.5 ppm (doublet, 1H): This signal is expected for the proton at the C4 position. It will appear as a doublet due to coupling with the adjacent proton at C5.
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~7.5-8.0 ppm (doublet, 1H): This signal is anticipated for the proton at the C5 position, appearing as a doublet due to coupling with the C4 proton.
Experimental Protocol:
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Sample Preparation: Dissolve approximately 5-10 mg of the synthesized 3-methoxy-6-methylpyridazine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
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Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.
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Data Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
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Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Rationale: ¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, with the chemical shift indicating the carbon's chemical environment (e.g., aromatic, aliphatic, attached to an electronegative atom).
Predicted Spectrum for 3-Methoxy-6-methylpyridazine:
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~20-25 ppm: A signal corresponding to the methyl carbon at C6.
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~55-60 ppm: The methoxy carbon signal.
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~115-125 ppm: A signal for the C4 carbon.
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~125-135 ppm: A signal for the C5 carbon.
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~150-160 ppm: The C3 carbon, which is attached to the electronegative oxygen atom.
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~160-170 ppm: The C6 carbon, which is part of the aromatic ring and attached to the methyl group.
Online prediction tools can provide more refined estimates for these chemical shifts.[5][6]
Experimental Protocol:
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Sample Preparation: Use the same sample prepared for ¹H NMR.
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Instrument Setup: Utilize the same NMR spectrometer.
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Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
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Data Processing: Process the data similarly to the ¹H NMR spectrum.
2D NMR Spectroscopy (COSY and HSQC/HMBC): Connecting the Pieces
Rationale: 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), are instrumental in establishing the connectivity between protons and carbons.
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COSY: Reveals proton-proton couplings, confirming which protons are adjacent to each other. For 3-methoxy-6-methylpyridazine, a cross-peak between the signals of the C4-H and C5-H protons would be expected.
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HSQC: Correlates directly bonded proton and carbon atoms. This would confirm the assignments of the protonated carbons.
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HMBC: Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular fragments and confirming the positions of the substituents.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Rationale: Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation pattern.
Predicted Mass Spectrum for 3-Methoxy-6-methylpyridazine:
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Molecular Ion Peak (M⁺): A prominent peak at m/z = 124, corresponding to the molecular weight of the compound.
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Key Fragmentation Peaks: The fragmentation of pyridazine derivatives can be complex.[7][8] Expected fragmentation patterns for 3-methoxy-6-methylpyridazine could involve the loss of a methyl radical (M⁺ - 15) from the methoxy or methyl group, or the loss of a methoxy radical (M⁺ - 31).
Experimental Protocol:
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
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Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
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Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
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Detection: The abundance of each ion is recorded, generating the mass spectrum.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Rationale: IR spectroscopy is used to identify the presence of specific functional groups in a molecule by detecting the absorption of infrared radiation at characteristic frequencies corresponding to the vibrations of chemical bonds.
Predicted IR Spectrum for 3-Methoxy-6-methylpyridazine:
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~3000-3100 cm⁻¹: C-H stretching vibrations of the aromatic ring.
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~2850-2960 cm⁻¹: C-H stretching vibrations of the methyl and methoxy groups.
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~1550-1600 cm⁻¹ and ~1450-1500 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridazine ring.
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~1000-1300 cm⁻¹: C-O stretching vibrations of the methoxy group.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if liquid), as a KBr pellet (if solid), or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Place the prepared sample in an FTIR spectrometer and record the spectrum.
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Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.
Data Summary and Conclusion
The following table summarizes the expected key analytical data for the structural confirmation of 3-methoxy-6-methylpyridazine.
| Analytical Technique | Parameter | Predicted Value/Observation |
| ¹H NMR | Chemical Shift (δ) | ~2.6 ppm (s, 3H), ~4.0 ppm (s, 3H), ~7.0-7.5 ppm (d, 1H), ~7.5-8.0 ppm (d, 1H) |
| ¹³C NMR | Chemical Shift (δ) | ~20-25, ~55-60, ~115-125, ~125-135, ~150-160, ~160-170 ppm |
| Mass Spectrometry | Molecular Ion (m/z) | 124 |
| IR Spectroscopy | Key Absorptions (cm⁻¹) | ~3000-3100 (Ar-H), ~2850-2960 (C-H), ~1550-1600 (C=C, C=N), ~1000-1300 (C-O) |
By systematically applying this multi-technique spectroscopic approach, the chemical structure of 3-methoxy-6-methylpyridazine can be elucidated with a high degree of confidence. The congruence of the predicted and experimental data across NMR, MS, and IR provides a self-validating system, ensuring the scientific integrity of the structural assignment. This comprehensive guide serves as a robust framework for researchers in their pursuit of novel chemical entities.
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